molecular formula C19H27N3O B2857053 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea CAS No. 1396680-04-8

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea

Cat. No.: B2857053
CAS No.: 1396680-04-8
M. Wt: 313.445
InChI Key: MUUCQYNFYFKRBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea is a synthetic urea derivative characterized by a cyclohexylurea core linked to a benzyl(methyl)amino group via a but-2-yn-1-yl spacer. Its unique combination of a urea backbone, alkyne chain, and benzyl(methyl)amino substituent differentiates it from classical urea-based drugs like sulfonylureas or anti-convulsant agents .

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-22(16-17-10-4-2-5-11-17)15-9-8-14-20-19(23)21-18-12-6-3-7-13-18/h2,4-5,10-11,18H,3,6-7,12-16H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUCQYNFYFKRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)NC1CCCCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Selected Urea Derivatives

Compound Name Core Structure Key Substituents Functional Groups
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-cyclohexylurea Cyclohexylurea But-2-yn-1-yl spacer, benzyl(methyl)amino Urea, alkyne, tertiary amine
Glibenclamide (1-[4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenylsulfonyl]-3-cyclohexylurea) Cyclohexylurea Phenylsulfonyl group, ethyl chain with benzamido Urea, sulfonyl, amide, chloro, methoxy
Cyclamide (1-[(p-Acetylphenyl)sulfonyl]-3-cyclohexylurea) Cyclohexylurea p-Acetylphenylsulfonyl Urea, sulfonyl, ketone
1-({4-[(3-nitrobenzyl)oxy]benzyl}amino)-2,3-dihydro-1H-indene-1-carboxamide Indene-carboxamide urea Nitrobenzyloxybenzylamino, dihydroindene Urea, carboxamide, nitro, ether

Key Observations :

  • The target compound lacks the sulfonyl group present in Glibenclamide and Cyclamide, which is critical for sulfonylurea drugs' ATP-sensitive potassium channel activity .
  • The alkyne spacer may enhance molecular rigidity compared to the flexible ethyl chain in Glibenclamide or the ether linkage in the anti-convulsant urea derivative .
  • The benzyl(methyl)amino group introduces a lipophilic tertiary amine, contrasting with the polar sulfonyl or nitro groups in analogs .

Pharmacological Activity

Table 2: Pharmacological Profiles of Comparable Compounds

Compound Name Therapeutic Area Mechanism of Action Efficacy Data (if available)
This compound Not specified Hypothesized: Non-sulfonylurea target (e.g., GPCR or kinase modulation) No direct data
Glibenclamide Type 2 Diabetes ATP-sensitive potassium channel blocker Well-established insulin secretion promoter
1-({4-[(3-nitrobenzyl)oxy]benzyl}amino)-2,3-dihydro-1H-indene-1-carboxamide Anti-convulsant Unclear; potential sodium channel modulation ED50 = 0.0143 mmol/kg (mouse PTZ test)

Key Observations :

  • Glibenclamide’s sulfonylurea structure is essential for its insulinotropic effects, whereas the target compound’s lack of a sulfonyl group suggests a divergent mechanism .
  • The anti-convulsant urea derivative demonstrates potent activity (ED50 = 0.0143 mmol/kg), highlighting the therapeutic versatility of urea scaffolds .

Key Observations :

  • The target compound’s lipophilicity (due to benzyl and alkyne groups) may favor blood-brain barrier penetration, unlike the polar sulfonylureas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.